molecular formula C8H17N B099505 Methylamine, N-(1-ethylpentylidene)- CAS No. 18641-73-1

Methylamine, N-(1-ethylpentylidene)-

Cat. No.: B099505
CAS No.: 18641-73-1
M. Wt: 127.23 g/mol
InChI Key: VVWDGYVDDGHXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylamine, N-(1-ethylpentylidene)- (CAS: 18641-73-1) is a secondary imine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its structure comprises a methylamine group bonded to a 1-ethylpentylidene moiety, forming an imine (C=N) functional group. This compound is part of the broader class of Schiff bases, which are characterized by their C=N linkage and diverse applications in coordination chemistry, catalysis, and pharmaceuticals.

Properties

CAS No.

18641-73-1

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-methylheptan-3-imine

InChI

InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3

InChI Key

VVWDGYVDDGHXDK-UHFFFAOYSA-N

SMILES

CCCCC(=NC)CC

Canonical SMILES

CCCCC(=NC)CC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Thermodynamic Properties

Thermodynamic data for Methylamine, N-(1-ethylpentylidene)- are scarce, but studies on methylamine/water mixtures highlight key trends:

  • Methylamine/Water Mixtures: Exhibit non-ideal behavior at high temperatures and pressures, with enthalpy (h) and entropy (s) deviations predicted via equations of state (e.g., GEOS model). Extrapolation beyond experimental ranges introduces uncertainty, particularly near critical regions .

Comparatively, Methylamine, N-(1-ethylpentylidene)- likely has lower water solubility than methylamine due to its hydrophobic alkylidene chain, impacting applications in aqueous systems.

Commercial and Industrial Relevance

Tables

Table 1. Comparative C=N Bond Lengths in Imines

Compound C=N Bond Length (Å)
Methylamine, N-(1-ethylpentylidene)- ~1.28 (estimated)
[(E)-1-(Naphthalen-2-yl)ethylidene]amine 1.2650
2-(N-Benzyl-α-iminoethyl)phenol 1.286

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